molecular formula C10H18O2 B8679293 methyl 2-(1-methylcyclohexyl)acetate

methyl 2-(1-methylcyclohexyl)acetate

Cat. No.: B8679293
M. Wt: 170.25 g/mol
InChI Key: MXZBVGIZFAAUQA-UHFFFAOYSA-N
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Description

methyl 2-(1-methylcyclohexyl)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant aromas and are commonly found in nature, contributing to the fragrances of fruits and flowers . This particular ester is synthesized from (1-Methyl-cyclohexyl)-acetic acid and methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

. For methyl 2-(1-methylcyclohexyl)acetate, the reaction would involve (1-Methyl-cyclohexyl)-acetic acid and methanol, with sulfuric acid commonly used as the catalyst.

Industrial Production Methods

In industrial settings, esterification can be carried out in large reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of azeotropic distillation can help in removing water formed during the reaction, driving the equilibrium towards ester formation .

Mechanism of Action

The mechanism of action of methyl 2-(1-methylcyclohexyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active (1-Methyl-cyclohexyl)-acetic acid, which can then interact with biological pathways . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 2-(1-methylcyclohexyl)acetate is unique due to its specific structure, which imparts distinct physical and chemical properties.

Properties

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2-(1-methylcyclohexyl)acetate

InChI

InChI=1S/C10H18O2/c1-10(8-9(11)12-2)6-4-3-5-7-10/h3-8H2,1-2H3

InChI Key

MXZBVGIZFAAUQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step B To a suspension of CuI (7.61 g, 40 mmol) in anhydrous ethyl ether (20 mL) at 0° C. was added an ethyl ether solution (1.6 M) of MeLi (50 mL, 80 mmol) The reaction mixture was stirred at 0° C. for 10 min. The solvent was evaporated under reduced pressure, then dichloromethane (20 mL) was added under nitrogen at 0° C. The mixture was stirred for 5 min. The solvent was evaporated again. To the residue was added dichlormethane (20 mL), and the temperature of the mixture was lowered to −78° C. To the mixture was added chlorotrimethylsilane (4.3 g, 40 mmol) and a dichloromethane solution (20 mL) of cyclohexylidene-acetic acid methyl ester (3.1 g, 20 mmol). The reaction mixture was allowed to slowly warmed to 0° C. and stirred for 1 h. Aqueous saturated NH4Cl solution was added to quench the reaction. The mixture was extracted with ethyl ether twice. The organic layers were combined, dried over MgSO4, concentrated. The residue was purified by chromatography (EtOAc:hexanes=1:5) to give (1-methyl-cyclohexyl)-acetic acid methyl ester as a colorless oil (3.3 g, 97%).
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
3.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four
Name
CuI
Quantity
7.61 g
Type
catalyst
Reaction Step Four
Name
Quantity
50 mL
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

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